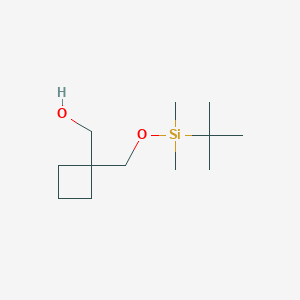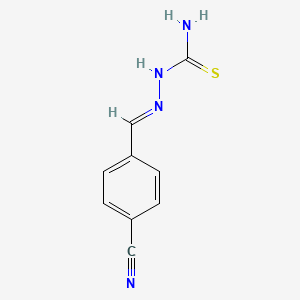![molecular formula C11H11BrN2O B3252921 [3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol CAS No. 220364-22-7](/img/structure/B3252921.png)
[3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol
概要
説明
[3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound features a brominated benzyl group attached to the imidazole ring, which is further substituted with a methanol group. The presence of the bromine atom and the methanol group imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.
準備方法
The synthesis of [3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.
化学反応の分析
[3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group yields an aldehyde or carboxylic acid, while reduction of the bromine atom yields the corresponding hydrogen-substituted derivative .
科学的研究の応用
[3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol has several scientific research applications, including:
作用機序
The mechanism of action of [3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol involves its interaction with specific molecular targets and pathways. The brominated benzyl group and the imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . The methanol group may also play a role in the compound’s binding affinity and specificity for its targets .
類似化合物との比較
Similar compounds to [3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol include other brominated imidazole derivatives and imidazole-based compounds with different substituents. For example:
[3-(4-Chloro-benzyl)-3H-imidazol-4-YL]-methanol: This compound has a chlorine atom instead of a bromine atom, which may affect its chemical reactivity and biological activity.
[3-(4-Methyl-benzyl)-3H-imidazol-4-YL]-methanol: This compound has a methyl group instead of a bromine atom, which may result in different chemical and physical properties.
The uniqueness of this compound lies in the presence of the bromine atom, which can participate in specific chemical reactions and interactions that are not possible with other substituents .
特性
IUPAC Name |
[3-[(4-bromophenyl)methyl]imidazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c12-10-3-1-9(2-4-10)6-14-8-13-5-11(14)7-15/h1-5,8,15H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBQCMBTWCNPRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=C2CO)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

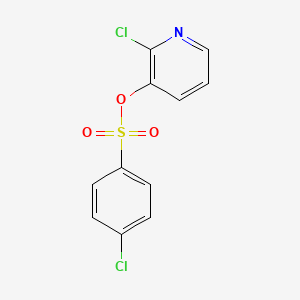
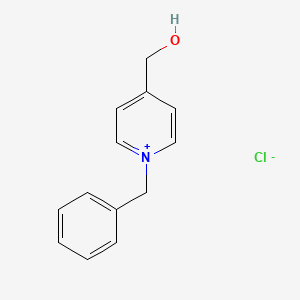

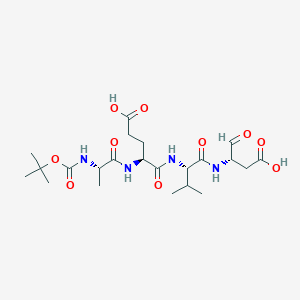
![(S)-3'H-4-Azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine]](/img/structure/B3252874.png)
![[(E)-2-Bromovinyl]cyclopropane](/img/structure/B3252888.png)
![(1S,2S)-1,2-N,N'-Bis[(methane-sulfonyl)amino]-cyclohexane](/img/structure/B3252894.png)
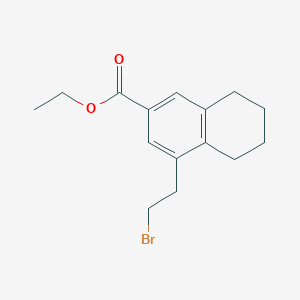

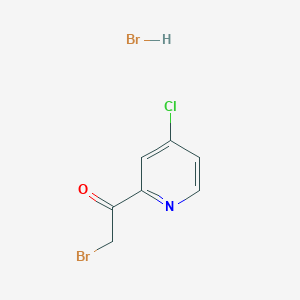
![(1S,6R)-7-azabicyclo[4.2.0]octan-8-one](/img/structure/B3252908.png)
